1,7,8-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
1,7,8-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a heterocyclic compound that belongs to the imidazole family. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,8-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves the construction of the imidazole ring followed by the introduction of the propyl and trimethyl groups. Common synthetic routes include:
Cyclization Reactions: Starting from glyoxal and ammonia to form the imidazole ring.
Substitution Reactions: Introducing the propyl and trimethyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
1,7,8-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the propyl and trimethyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl groups, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1,7,8-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Medicinal Chemistry: Used in the development of drugs with antibacterial, antifungal, and antiviral properties.
Biology: Studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,7,8-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-diazole: Known for its broad range of biological activities.
Imidazo[1,2-a]pyridine: Used in medicinal chemistry for its therapeutic potential.
Uniqueness
1,7,8-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl and propyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H17N5O2 |
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Molecular Weight |
275.31 g/mol |
IUPAC Name |
4,6,7-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C13H17N5O2/c1-5-6-17-11(19)9-10(16(4)13(17)20)14-12-15(3)8(2)7-18(9)12/h7H,5-6H2,1-4H3 |
InChI Key |
QDDXPLOAAULJDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3C)C)N(C1=O)C |
Origin of Product |
United States |
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